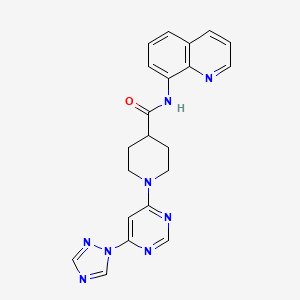
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a triazole, a pyrimidine, a quinoline, and a piperidine. These groups are common in many pharmaceuticals and could potentially interact with various biological targets.
Synthesis Analysis
Without specific information, it’s hard to detail the exact synthesis of this compound. However, it likely involves several steps, including the formation of the triazole and pyrimidine rings, the attachment of the quinoline group, and the incorporation of the piperidine ring.Molecular Structure Analysis
The molecule’s structure, with multiple rings and functional groups, suggests it could have diverse chemical properties and could interact with various biological targets. The presence of nitrogen in the triazole, pyrimidine, and piperidine rings could allow for hydrogen bonding, potentially increasing its solubility in water.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of multiple functional groups means it could potentially participate in a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, its solubility would be influenced by the presence of polar groups, while its stability could be affected by the presence of reactive groups.Scientific Research Applications
Inotropic Activity
A derivative closely related to the compound , 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides, was synthesized and evaluated for its inotropic activity. Specifically, one of the derivatives showed a significant increase in stroke volume, indicating a potential application in treating heart-related conditions (Ji-Yong Liu et al., 2009).
Antimicrobial Properties
Several studies have synthesized and evaluated derivatives of the compound for their antimicrobial properties. These studies have discovered compounds with significant activity against various bacterial and fungal species, indicating potential applications in combating infections:
- Thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine showed notable antimicrobial activity against a range of bacteria and fungi (Divyesh Patel et al., 2012).
- Novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and displayed potential antimicrobial properties (B. S. Holla et al., 2006).
- Fluoroquinolones with 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine moieties were found to have comparable antibacterial activity against both quinolone-susceptible and multidrug-resistant strains (Xiaoguang Huang et al., 2010).
- Quinoline derivatives containing an azole nucleus were prepared and evaluated for their antimicrobial activity, revealing that some synthesized compounds showed promising activity against a variety of microorganisms (Muhammet Özyanik et al., 2012).
Anti-angiogenic and DNA Cleavage Activities
Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and tested for their anti-angiogenic properties and DNA cleavage abilities. The compounds showed significant anti-angiogenic activity and differential migration and band intensities in DNA binding/cleavage assays, suggesting potential applications in cancer therapy (Vinaya Kambappa et al., 2017).
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. However, like all chemicals, it should be handled with care, following appropriate safety protocols.
Future Directions
The potential applications of this compound would depend on its biological activity. It could be of interest in drug discovery if it shows activity against relevant biological targets.
properties
IUPAC Name |
N-quinolin-8-yl-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O/c30-21(27-17-5-1-3-15-4-2-8-23-20(15)17)16-6-9-28(10-7-16)18-11-19(25-13-24-18)29-14-22-12-26-29/h1-5,8,11-14,16H,6-7,9-10H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYODLNGXZCZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC3=C2N=CC=C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2803456.png)
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2803457.png)
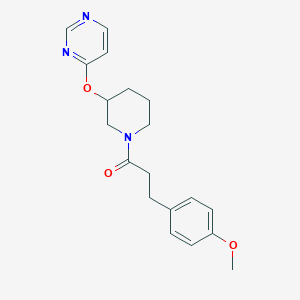
![6-(3-hydroxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2803461.png)
![methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate](/img/structure/B2803462.png)
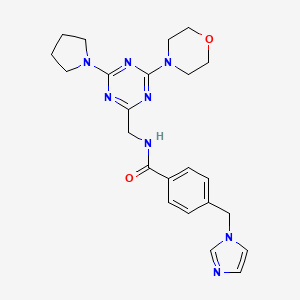
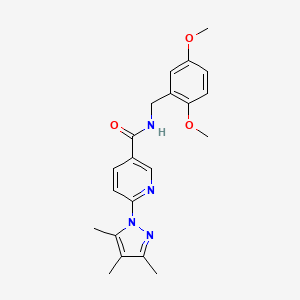
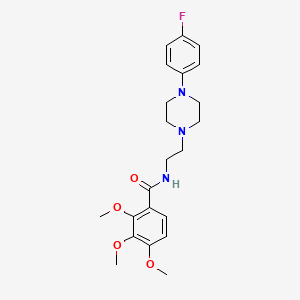
![2-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-1-oxopropan-2-yl acetate](/img/structure/B2803468.png)
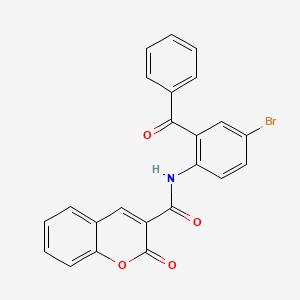
![2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2803472.png)
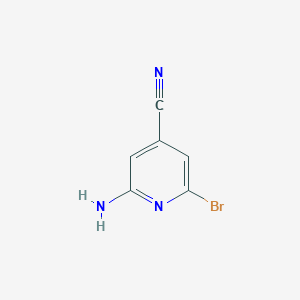

![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2803477.png)